Enhanced Steric Hindrance Around Phenolic -OH: Predicted LogP and Molecular Size Comparison
The 3-methyl substituent present in 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) (target) but absent in 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (Cyanox® 425) increases steric crowding around the reactive phenolic -OH. This is reflected in the predicted octanol-water partition coefficient (LogP), where the target compound exhibits ACD/LogP = 9.01, compared to an estimated LogP ≈ 7.5–8.0 for the non-methylated analog based on fragment-based calculation methods . The higher LogP indicates greater lipophilicity, which correlates with reduced water extractability and potentially lower migration rates in aqueous food simulants, a critical factor for indirect food-contact polymer applications.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 9.01 |
| Comparator Or Baseline | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4): Estimated LogP ≈ 7.5–8.0 (fragment-based prediction, no direct measurement found) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 (target more lipophilic) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction; no experimental LogP data available for either compound |
Why This Matters
Higher LogP suggests lower water solubility and reduced migration into aqueous food simulants, which may simplify regulatory compliance for food-contact polymer applications.
